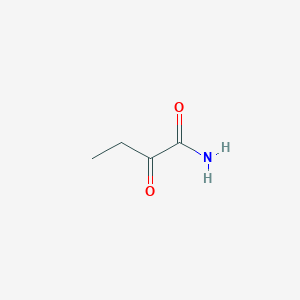

2-Oxobutanamide

Description

The exact mass of the compound 2-Oxobutanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMINFSIXCUCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30887-80-0 | |

| Record name | 2-oxobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Oxobutanamide vs alpha-ketobutyramide nomenclature

The -Ketoamide Pharmacophore: Reconciling 2-Oxobutanamide Nomenclature with Protease Inhibitor Design

Executive Summary

In the landscape of modern drug discovery, the precise identification of chemical scaffolds is paramount for database mining, patent filing, and structural optimization. A frequent point of divergence occurs between systematic chemical nomenclature and legacy biochemical terminology. This technical guide explores the structural identity of C₄H₇NO₂ , systematically known as 2-oxobutanamide , and biochemically referred to as

Chemical Identity & Structural Nomenclature

The compound C₄H₇NO₂ (CH₃-CH₂-C(=O)-C(=O)NH₂) serves as the fundamental building block for a highly privileged pharmacophore. The dual nomenclature for this molecule arises from differing prioritization rules between pure chemistry and applied biochemistry.

The IUPAC Systematic Approach: 2-Oxobutanamide

Under the International Union of Pure and Applied Chemistry (IUPAC) guidelines, functional groups are assigned strict hierarchical priorities[1].

-

Priority: The amide group (-CONH₂) holds a higher nomenclature priority than the ketone group (-C=O)[1].

-

Parent Chain: The four-carbon backbone containing the primary amide is designated as butanamide.

-

Substituent: The doubly bonded oxygen at the C2 position must be treated as a substituent. IUPAC rules dictate the use of the prefix "oxo-" to indicate a doubly bonded oxygen on a carbon skeleton when a higher-priority group is present[2].

-

Result: The definitive systematic name is 2-oxobutanamide [3].

The Biochemical Convention: -Ketobutyramide

Biochemists historically derive nomenclature from biological precursor metabolites.

-

Precursor: The parent acid is

-ketobutyric acid, a standard metabolic intermediate. -

Terminology: The term "keto" was traditionally used to indicate the oxidation of a >CH(OH) group to a >C=O group[4]. While IUPAC has largely abandoned "keto" for naming specific systematic compounds[2], it remains deeply entrenched in biological sciences (e.g.,

-ketoglutarate). -

Result: When the carboxylic acid of

-ketobutyrate is converted to an amide, the trivial name becomes

Logic tree mapping the structural divergence between systematic IUPAC and biochemical nomenclature.

Mechanistic Role of the -Ketoamide Motif in Drug Discovery

The 2-oxobutanamide/

The Reversible Covalent Mechanism

56-

Recognition: The peptidic or peptidomimetic backbone of the drug binds to the active site pockets (S1, S2, S3) via non-covalent interactions.

-

Nucleophilic Attack: The electrophilic C2 carbon (the "oxo" or "keto" carbon) is optimally positioned to undergo nucleophilic attack by the catalytic residue (e.g., Cys145 in SARS-CoV-2 Mpro)[5].

-

Transition State Stabilization: This attack forms a tetrahedral hemithioacetal (for cysteine) or hemiacetal (for serine) intermediate. Crucially, the adjacent primary or secondary amide group at C1 acts as a hydrogen bond donor/acceptor, anchoring the complex within the protease's oxyanion hole[6].

Because the hemithioacetal formation is thermodynamically balanced, the covalent bond can dissociate. This reversibility is a massive safety advantage, preventing the permanent off-target protein adduction often associated with irreversible Michael acceptors or epoxides[7].

Two-step kinetic mechanism of reversible covalent inhibition by alpha-ketoamide warheads.

Experimental Workflows: Validation of Reversible Covalent Binding

To confidently advance an

Step-by-Step Jump-Dilution Protocol

-

Step 1: Complex Formation (Incubation)

-

Action: Incubate the target protease (e.g., 100 nM SARS-CoV-2 Mpro) with the

-ketoamide inhibitor at a concentration of 10 × IC₅₀ for 60 minutes at 37°C. -

Causality: This high concentration ensures that >90% of the enzyme is driven into the hemithioacetal covalent complex (

).

-

-

Step 2: Rapid Dilution (The "Jump")

-

Action: Dilute the incubation mixture 100-fold into a reaction buffer containing a saturating concentration of a FRET-based fluorogenic peptide substrate.

-

Causality: The 100-fold dilution drops the free inhibitor concentration well below its

. This creates a thermodynamic vacuum, forcing the equilibrium to shift back toward the free enzyme (

-

-

Step 3: Kinetic Monitoring

-

Action: Continuously monitor fluorescence (e.g., Ex/Em = 340/490 nm) over 4 hours.

-

Causality: A reversible

-ketoamide will yield a concave-upward progress curve. Initially, the reaction rate is near zero (enzyme is still bound). Over time, as the hemithioacetal collapses and the inhibitor diffuses away, the rate of substrate cleavage accelerates until it matches the uninhibited control. An irreversible inhibitor would yield a flat line (no recovery).

-

Quantitative Data: Protease Inhibition Profiles

The

| Compound Name | Target Enzyme | Warhead Type | IC₅₀ (nM) | Clinical Status |

| Telaprevir | HCV NS3/4A Protease | ~10 | FDA Approved[6] | |

| Boceprevir | HCV NS3/4A Protease | ~14 | FDA Approved[7] | |

| Compound 13b | SARS-CoV-2 Mpro | 670 | Preclinical[6] | |

| Compound 13b-K | SARS-CoV-2 Mpro | 120 | Preclinical[6] | |

| RMH148 | SARS-CoV-2 Mpro | In silico | Computational Lead[5] |

Data Note: The optimization from Compound 13b to the pure (S,S,S)-diastereomer 13b-K demonstrates how stereochemistry adjacent to the 2-oxobutanamide core drastically improves the thermodynamics of covalent docking[6].

References

-

[2] oxo compounds - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

-

[3] 2-Oxobutanamide | C4H7NO2 | CID 13378766. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

-

[5] Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations. MDPI - Molecules. Available at:[Link](Note: URL derived from standard MDPI indexing for the cited title).

-

[6] α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ResearchGate / Journal of Medicinal Chemistry. Available at: [Link]

-

[4] keto - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

-

[7] Screening of Potential SARS-CoV-2 Main Protease Inhibitors. Dove Medical Press. Available at:[Link]

-

[1] IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides... Aakash Institute. Available at:[Link]

Sources

- 1. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. 2-Oxobutanamide | C4H7NO2 | CID 13378766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

The Role of 2-Oxobutanamide as a Metabolic and Pharmacological Intermediate

Executive Summary

2-Oxobutanamide (α-ketobutyramide) is a highly versatile chemical moiety that occupies a unique intersection between endogenous biochemistry, environmental bioremediation, and rational drug design. Characterized by its highly electrophilic α-keto carbon adjacent to an amide group, this structure acts as a transient intermediate in natural metabolic pathways and as a potent, reversible covalent warhead in synthetic pharmacology. This technical guide explores the dual nature of 2-oxobutanamide, detailing its formation during peptide oxidation, its role in the microbial degradation of xenobiotics, and its application as an electrophilic trap in the design of covalent protease inhibitors.

Endogenous Peptide Modification: The α-Ketoamide Pathway

In endogenous biological systems, 2-oxobutanamide and its derivatives are not typically primary metabolites but rather transient intermediates formed under conditions of oxidative stress. Hydroxyl radical-mediated oxidation of N-terminal amino acids yields α-ketoamide peptides, which can subsequently undergo nonenzymatic transamination in the presence of pyridoxamine to form epimeric amino acids[1]. This pathway is critical for understanding how oxidative damage alters peptide function and contributes to protein aging or pathology.

Protocol 1: Mass Spectrometry-Based Profiling of N-Terminal α-Ketoamides

To isolate and characterize these transient metabolic intermediates, researchers must employ derivatization strategies that stabilize the reactive α-keto group prior to mass spectrometric analysis.

-

Step 1: Biomimetic Oxidation. Incubate target peptides (10 µM) with 100 µM Cu(II) and 1 mM ascorbate for 24 hours at 37°C.

-

Causality: This Fenton-like system replicates endogenous oxidative stress, specifically abstracting the N-terminal α-hydrogen to form a ketimine intermediate that hydrolyzes into the α-ketoamide[1].

-

-

Step 2: DNPH Derivatization. React the mixture with 5 mM 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions (pH 3.0) for 1 hour.

-

Causality: The α-ketoamide is highly transient and prone to transamination. DNPH covalently traps the keto group as a stable hydrazone, preventing further degradation while providing a distinct +180 Da mass shift that acts as a self-validating tag during MS/MS[1].

-

-

Step 3: LC-MS/MS Analysis. Isolate the derivatized peptides using reverse-phase HPLC, followed by collision-induced dissociation (CID).

-

Causality: CID selectively fragments the peptide backbone. The localization of the +180 Da mass shift to the

ion unambiguously confirms that the modification occurred exclusively at the N-terminus[1].

-

Xenobiotic Metabolism: Environmental Bioremediation

Beyond human biochemistry, 2-oxobutanamide derivatives play a crucial role in the environmental degradation of synthetic compounds. A primary example is the microbial degradation of the herbicide pentoxazone in soil environments. Ubiquitous soil microorganisms initiate degradation by targeting the sterically accessible 1,3-oxazolidine-2,4-dione ring[2]. Hydrolysis at the C2 carbonyl group followed by decarboxylation yields the transient intermediate N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-3-methyl-2-oxobutanamide (A-0505)[2]. To prevent cellular toxicity from the reactive keto group, microbial enzymes rapidly reduce this intermediate into a stable 2-hydroxybutanamide derivative (A-1374)[2].

Metabolic degradation pathway of pentoxazone via a 2-oxobutanamide intermediate.

Pharmacological Application: Covalent Protease Inhibition

In rational drug design, the 2-oxobutanamide moiety is intentionally integrated into peptidomimetic scaffolds to act as an electrophilic warhead. This strategy has been highly successful in the development of antiviral therapeutics, including Hepatitis C inhibitors (e.g., boceprevir) and experimental SARS-CoV-2 main protease (Mpro) inhibitors[3].

The mechanism relies on the nucleophilic attack of a catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro) on the highly electrophilic α-keto carbon of the 2-oxobutanamide warhead[3]. This reaction forms a reversible covalent hemithioketal intermediate. The resulting negatively charged alkoxy anion is stabilized by the enzyme's oxyanion hole, mimicking the tetrahedral transition state of natural peptide hydrolysis[3].

Mechanism of covalent hemithioketal formation by 2-oxobutanamide warheads.

Quantitative Efficacy of α-Ketoamide vs. Nitrile Warheads

Recent structural and thermodynamic studies have compared boceprevir-derived hybrids containing 2-oxobutanamide warheads (BBH-1) against those containing nitrile warheads (BBH-2, NBH-2, and Nirmatrelvir/PF-07321332)[3].

Table 1: Binding Thermodynamics and Antiviral Potency of Covalent Inhibitors

| Inhibitor | Warhead Type | Target Enzyme | Binding Affinity ( | Antiviral Potency ( |

| BBH-1 | 2-Oxobutanamide | SARS-CoV-2 Mpro | N/A (Insoluble for ITC) | 1.50 |

| BBH-2 | Nitrile | SARS-CoV-2 Mpro | 0.026 ± 0.016 | 0.88 |

| NBH-2 | Nitrile | SARS-CoV-2 Mpro | 0.030 ± 0.007 | 1.82 |

| PF-07321332 | Nitrile | SARS-CoV-2 Mpro | N/A | 0.25 |

Data summarizes the thermodynamic properties of boceprevir-derived hybrids against SARS-CoV-2[3].

Protocol 2: In Vitro Covalent Inhibition Assay for Protease Warheads

To validate the efficacy of 2-oxobutanamide-based inhibitors, researchers utilize continuous kinetic monitoring assays.

-

Step 1: Enzyme Equilibration. Pre-incubate 50 nM recombinant SARS-CoV-2 Mpro with varying concentrations of the 2-oxobutanamide inhibitor (0.1–10 µM) in assay buffer (50 mM HEPES, pH 7.5) for 30 minutes at 37°C.

-

Causality: α-Ketoamides form reversible covalent bonds. Pre-incubation ensures that the hemithioketal formation reaches thermodynamic equilibrium before substrate introduction, preventing the underestimation of binding affinity[3].

-

-

Step 2: FRET Substrate Addition. Add 20 µM of a FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.

-

Causality: The intact substrate internally quenches fluorescence. Proteolytic cleavage physically separates the fluorophore and quencher, providing a real-time, self-validating fluorescent readout of residual enzyme activity[3].

-

-

Step 3: Kinetic Monitoring & Analysis. Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 15 minutes.

-

Causality: Continuous monitoring captures the initial velocity (

). Because covalent inhibitors often exhibit tight-binding kinetics, the data must be fit to the Morrison equation rather than standard Michaelis-Menten models to accurately determine the inhibition constant (

-

Conclusion

The 2-oxobutanamide scaffold is a masterclass in chemical biology. In nature, it serves as a highly reactive, transient intermediate—whether formed via oxidative stress on endogenous peptides or through the microbial degradation of complex xenobiotics. In the laboratory, this exact reactivity is harnessed to create sophisticated, reversible covalent inhibitors that mimic natural transition states, offering a powerful tool in the ongoing development of targeted antiviral therapies.

References

1.[3] Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease: room-temperature X-ray and neutron crystallography, binding thermodynamics, and antiviral activity - PMC, nih.gov. Available at: 2.[2] Microbial Degradation of Herbicide Pentoxazone in Soils: Microbial Metabolism of Herbicide Pentoxazone (part 2) | Request PDF, ResearchGate. Available at: 3.[1] N-Terminal α-Ketoamide Peptides: Formation and Transamination | Chemical Research in Toxicology, ACS Publications. Available at:

Sources

Methodological & Application

Preparation of 2-Oxobutanamide from 2-Oxobutanoic Acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 2-oxobutanamide from 2-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the chemical principles and practical execution of this transformation. We will explore two primary synthetic routes: a direct iodine-mediated amidation and a classic coupling-reagent-facilitated approach. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.

Introduction

2-Oxobutanamide, a simple α-ketoamide, represents a valuable building block in medicinal chemistry and organic synthesis. The α-ketoamide moiety is a privileged motif, known for its presence in various biologically active compounds, including enzyme inhibitors.[1] The synthesis of such compounds from readily available α-keto acids like 2-oxobutanoic acid is a fundamental transformation. 2-oxobutanoic acid itself is an endogenous metabolite involved in amino acid metabolism.[2] This guide will provide two robust methods for its conversion to the corresponding primary amide, 2-oxobutanamide.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Oxobutanoic acid | C₄H₆O₃ | 102.09 | Colorless liquid or solid | 600-18-0 |

| 2-Oxobutanamide | C₄H₇NO₂ | 101.10 | Expected to be a powder | 30887-80-0[3][4] |

Method 1: Direct Oxidative Amidation using Iodine

This modern approach offers a straightforward conversion of α-keto acids to primary amides under mild conditions, avoiding the need for pre-activation of the carboxylic acid. The mechanism is believed to involve an oxidative decarboxylation followed by in situ amidation.

Reaction Workflow

Caption: Workflow for the direct oxidative amidation of 2-oxobutanoic acid.

Detailed Experimental Protocol

Materials:

-

2-Oxobutanoic acid

-

Aqueous ammonia (28-30%)

-

Iodine (I₂)

-

Methanol (MeOH)

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxobutanoic acid (1.0 mmol, 1.0 eq) in a mixture of water and methanol (e.g., 5 mL, 1:1 v/v).

-

Addition of Reagents: To the stirred solution, add aqueous ammonia (4.0 mmol, 4.0 eq) followed by iodine (2.0 mmol, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-oxobutanamide.

-

Method 2: Amidation using Coupling Reagents (EDC/HOBt)

This is a more traditional and widely used method for amide bond formation. It involves the activation of the carboxylic acid with a coupling agent, followed by nucleophilic attack of ammonia. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a common and effective choice that minimizes side reactions and racemization.[5][6][7]

Reaction Workflow

Caption: Workflow for EDC/HOBt mediated amidation of 2-oxobutanoic acid.

Detailed Experimental Protocol

Materials:

-

2-Oxobutanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-oxobutanoic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 mmol, 1.2 eq) and EDC·HCl (1.2 mmol, 1.2 eq).

-

Activation: Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Amidation: In a separate flask, prepare a solution/suspension of ammonium chloride (1.5 mmol, 1.5 eq) and DIPEA (3.0 mmol, 3.0 eq) in anhydrous DMF (2 mL). Add this mixture to the activated acid solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (30 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Characterization of 2-Oxobutanamide

Authentic experimental spectroscopic data for 2-oxobutanamide is not widely available in the literature. The following are expected characterization data based on the structure and data for analogous compounds.

-

¹H NMR (Proton NMR): Expected signals would include a triplet for the methyl group (CH₃), a quartet for the methylene group (CH₂), and broad singlets for the amide protons (NH₂).

-

¹³C NMR (Carbon NMR): Signals for the four distinct carbon atoms are expected, including two carbonyl carbons (one keto and one amide), a methylene carbon, and a methyl carbon.

-

IR (Infrared) Spectroscopy: Characteristic peaks would include N-H stretching for the amide group (around 3200-3400 cm⁻¹), C=O stretching for the ketone and amide carbonyls (in the range of 1650-1750 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 101.05. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. A predicted mass spectrum for 2-oxobutanoyltyramide shows a molecular ion peak at m/z = 221.[8]

Troubleshooting and Safety Considerations

-

Safety: Both iodine and coupling reagents like EDC can be hazardous.[3] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous Conditions: For the coupling reagent method, strictly anhydrous conditions are crucial to prevent the hydrolysis of the activated intermediate and the coupling reagent itself.

-

Purification: The purification of primary amides can sometimes be challenging due to their polarity. A mixed solvent system with a polar component (e.g., methanol in dichloromethane) may be necessary for effective elution during column chromatography. The water-soluble byproducts from the EDC/HOBt reaction are generally removed during the aqueous work-up.

Conclusion

The preparation of 2-oxobutanamide from 2-oxobutanoic acid can be achieved through multiple synthetic strategies. The direct iodine-mediated amidation presents a modern, atom-economical approach, while the use of coupling reagents like EDC/HOBt offers a classic and reliable alternative. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired purity. This guide provides the necessary detailed protocols and underlying scientific principles to enable researchers to successfully synthesize and characterize this valuable chemical building block.

References

-

PubChem. 2-Oxobutanamide. National Center for Biotechnology Information. [Link][3]

-

RSC Publishing. PhI(OAc)2 and iodine-mediated synthesis of N-alkyl sulfonamides derived from polycyclic aromatic hydrocarbon scaffolds and determination of their antibacterial and cytotoxic activities. [Link]

-

Organic Chemistry Portal. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. [Link]

-

PubChemLite. 2-oxobutanamide (C4H7NO2). [Link]

-

PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

PMC. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][5]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][7]

-

ACS Publications. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]

-

YouTube. Iodine (I2) mediated oxidation of Organic compounds by Dr. Tanmoy Biswas. [Link]

-

Supporting Information. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]

-

ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. [Link]

-

Chem-Lib. Chemistry of Amides. [Link]

-

MDPI. Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

NIST WebBook. 2-Butanone, oxime. [Link]

-

NIST WebBook. 2-Butanamine, (S)-. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Direct Amidation of 2′-Aminoacetophenones Using I 2 -TBHP: A Unimolecular Domino Approach Toward Isatin and Iodoisatin. [Link]

-

Eurasian Journal of Chemistry. 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]

-

ResearchGate. Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. [Link]

-

ResearchGate. Mass spectra of the novel compounds, a (5) 2-oxobutanoyltyramide, M ⁺ =.... [Link][8]

-

ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

-

YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. peptide.com [peptide.com]

- 3. 2-Oxobutanamide | C4H7NO2 | CID 13378766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. americanelements.com [americanelements.com]

Application Note: 2-Oxobutanamide as a Privileged Synthon in Heterocyclic Compound Synthesis

Introduction & Mechanistic Rationale

In the realm of synthetic and medicinal chemistry, the

Unlike simple ketones or amides, 2-oxobutanamide features adjacent pro-electrophilic centers (the C1 amide carbonyl and the C2 keto carbonyl) alongside a pro-nucleophilic

Logical Workflow of Heterocyclic Assembly

The following workflow illustrates how the bis-electrophilic nature of 2-oxobutanamide is leveraged to generate distinct heterocyclic classes through specific reagent pairing.

Reaction pathways of 2-Oxobutanamide yielding diverse heterocyclic scaffolds.

Quantitative Data: Reaction Optimization & Scope

To facilitate experimental design, the table below summarizes the optimized reaction conditions, expected yields, and stereochemical outcomes for the primary heterocycles derived from 2-oxobutanamide.

| Heterocycle Class | Reagents / Catalyst | Solvent & Temp | Yield (%) | Enantiomeric Excess (ee %) | Primary Application |

| Quinoxalinones | o-Phenylenediamine, AcOH (10 mol%) | EtOH, 80°C | 75 - 88 | N/A | Kinase Inhibitors |

| Tetrahydro- | Tryptamine, Prolyl-urea H-bond donor | Toluene, 40°C | 82 - 95 | 85 - 94 | Alkaloid Scaffolds |

| 1,2,4-Triazin-5-ones | Thiocarbohydrazide, MeI | H₂O/MeOH, Reflux | 65 - 78 | N/A | Herbicides / Ligands |

Experimental Protocols & Causality

Pre-Reaction Quality Control (Self-Validation)

Causality:

Protocol A: Synthesis of Quinoxalinone Derivatives via Dinucleophilic Condensation

Mechanistic Causality: The synthesis relies on the differing electrophilicities of the C1 and C2 carbons. The primary amine of o-phenylenediamine attacks the highly electrophilic C2 keto group first, forming an imine intermediate. Subsequent intramolecular cyclization occurs at the less electrophilic C1 amide carbonyl, driving the expulsion of ammonia (or a substituted amine) to form the aromatic quinoxalinone core. Acid catalysis (AcOH) is used to protonate the C2 carbonyl, lowering the LUMO and accelerating the initial attack.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-oxobutanamide (1.0 mmol) in 10 mL of anhydrous ethanol.

-

Activation: Add glacial acetic acid (0.1 mmol, 10 mol%) to the solution.

-

Addition: Slowly add o-phenylenediamine (1.1 mmol) in portions over 5 minutes to prevent exothermic side reactions and oligomerization.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a bright blue fluorescent spot under 365 nm UV light confirms the formation of the conjugated quinoxalinone ring.

-

Workup: Cool the mixture to room temperature to induce precipitation. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Protocol B: Asymmetric Pictet-Spengler Reaction (PSR)

Mechanistic Causality: The Pictet-Spengler reaction of tryptamines with ketones is notoriously sluggish due to the low electrophilicity of ketimines compared to aldimines. However, the electron-withdrawing amide group of 2-oxobutanamide activates the adjacent ketone, facilitating ketimine formation. A chiral prolyl-urea organocatalyst is employed to provide a single H-bond donor network that rigidifies the transition state. This dictates the facial selectivity of the nucleophilic attack by the indole C3 position, establishing the new stereocenter with high enantiomeric excess .

Step-by-Step Methodology:

-

Imine Formation: Combine tryptamine (0.4 mmol) and 2-oxobutanamide (0.48 mmol) in a solvent mixture of Toluene/Hexane (5:1 v/v, 10 mL). Heat to reflux with a Dean-Stark trap for 2 hours to remove water.

-

Moisture Sequestration: Cool the reaction to 40°C. Add 5 Å molecular sieves (160 mg). Causality: Ketimines are highly prone to hydrolysis; absolute anhydrous conditions are mandatory for the subsequent cyclization.

-

Catalysis: Add the chiral prolyl-urea catalyst (20 mol%) and o-nitrobenzoic acid (15 mol%) as a co-catalyst to facilitate the prototropic shift required for indole rearomatization.

-

Cyclization: Stir at 40°C for 24–48 hours.

-

In-Process Validation: Take a 50 µL aliquot, dilute in CDCl₃, and run a crude

C-NMR. The disappearance of the imine carbon signal (~165 ppm) and the appearance of the newly formed sp³ tetrasubstituted carbon (~60 ppm) definitively validates successful cyclization. -

Purification: Filter the mixture through a short pad of Celite, concentrate in vacuo, and purify via flash column chromatography.

Protocol C: Cyclocondensation to 1,2,4-Triazin-5-ones

Mechanistic Causality: Reaction with thiocarbohydrazide involves the initial formation of a hydrazone at the C2 keto position. The adjacent amide (C1) then undergoes nucleophilic acyl substitution by the distal amine of the thiocarbohydrazide, forming a 6-membered triazine ring .

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve thiocarbohydrazide (1.0 mmol) in a 1:1 mixture of H₂O and MeOH (15 mL).

-

Addition: Add 2-oxobutanamide (1.0 mmol) dropwise at room temperature.

-

Cyclocondensation: Heat the mixture to reflux for 8 hours.

-

Alkylation (Optional but Recommended): To stabilize the resulting thione tautomer as a thioether (preventing oxidative degradation), cool the mixture to room temperature, add K₂CO₃ (1.5 mmol) and Methyl Iodide (1.2 mmol). Stir for 2 hours.

-

In-Process Validation: Analyze via LC-MS. A mass shift corresponding to [M+H]+ of the methylated triazinone confirms successful ring closure and alkylation.

-

Isolation: Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

References

-

Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Thiocarbohydrazides: Synthesis and Reactions Source: American Journal of Chemistry (Scientific & Academic Publishing) URL: [Link]

-

Title: Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst Source: Angewandte Chemie International Edition (Wiley) URL: [Link]

Application Note: High-Throughput Amidase Activity Profiling Using 2-Oxobutanamide in a Continuous LDH-Coupled Assay

Target Audience: Researchers, biochemists, and drug development professionals. Application: High-throughput screening (HTS), enzyme kinetics, and inhibitor profiling for amidases and hydrolases.

Executive Summary & Mechanistic Rationale

Amidase enzymes, including specific thiol and serine hydrolases such as the [1], are critical targets in lipid metabolism, inflammation, and viral entry pathways. Historically, assaying amidase activity has relied on the endpoint detection of ammonia (e.g., via Berthelot or Nessler reactions). However, these methods suffer from severe background interference when using biological buffers containing primary amines (like Tris) or reducing agents.

To circumvent these limitations, 2-oxobutanamide (α-ketobutyramide) serves as a highly specialized, dual-purpose substrate.

-

Enhanced Electrophilicity: The adjacent α-keto group strongly polarizes the amide bond. This mimics the transition state of native lipid substrates, making 2-oxobutanamide highly susceptible to nucleophilic attack by catalytic serine or cysteine residues[2].

-

Kinetic Resolution via Coupling: The hydrolysis of 2-oxobutanamide yields ammonia and 2-oxobutanoate (α-ketobutyrate) . Crucially, 2-oxobutanoate is a highly preferred substrate for[3]. By coupling the amidase reaction with LDH and NADH, researchers can monitor the stoichiometric oxidation of NADH to NAD⁺ in real-time via absorbance at 340 nm[4].

This continuous, self-validating system eliminates the need for endpoint colorimetric development, providing superior kinetic data (Vmax, Km, and Ki) for drug discovery applications.

Biochemical Pathway & Logical Relationship

The causality of this assay relies on the rapid, stoichiometric reduction of the cleavage product. When the target amidase cleaves 2-oxobutanamide, the resulting 2-oxobutanoate is immediately consumed by the excess coupling enzyme (LDH).

Expert Insight: For optimal assay performance, utilize the heart-isoform of LDH (LDH-1 / H4). Research indicates that LDH-1 exhibits superior catalytic efficiency for 2-oxobutanoate (often termed α-hydroxybutyrate dehydrogenase activity) compared to the muscle isoform, ensuring the coupling step is never rate-limiting[4].

Biochemical mechanism of the LDH-coupled continuous amidase assay using 2-oxobutanamide.

Comparative Data Presentation

To justify the transition from traditional ammonia detection to the 2-oxobutanamide/LDH-coupled system, the quantitative and operational parameters are summarized below:

| Assay Parameter | Endpoint Ammonia Assay (e.g., Berthelot) | Continuous LDH-Coupled Assay (2-Oxobutanamide) |

| Readout Modality | Colorimetric (Endpoint, 600-700 nm) | UV Absorbance (Real-time Kinetic, 340 nm) |

| Throughput Capacity | Low to Medium (Requires stop/develop steps) | High (Direct continuous read in 96/384-well plates) |

| Buffer Interference | High (Fails in Tris, glycine, or with DTT) | Low (Insensitive to standard amines and reducing agents) |

| Data Quality | Single time-point (Prone to non-linear errors) | Continuous (Direct calculation of Vmax, Km, and Ki) |

| Coupling Enzyme | None | Lactate Dehydrogenase (LDH-1 Isoform)[4] |

Experimental Protocol: Continuous Kinetic Microplate Assay

The following protocol is designed for a 96-well UV-transparent microplate format (200 µL final volume).

Reagent Preparation

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. (Causality: Triton X-100 prevents non-specific enzyme adsorption to the plastic wells).

-

NADH Stock (10 mM): Dissolve NADH in Assay Buffer. Keep on ice and protect from light.

-

LDH Coupling Enzyme (100 U/mL): Dilute rabbit heart LDH-1 in Assay Buffer.

-

2-Oxobutanamide Substrate (50 mM): Dissolve in 100% DMSO.

Self-Validating Assay Setup

A robust assay must be a self-validating system. You must include the following controls to isolate the true amidase activity:

-

Minus-Amidase Blank: Measures the spontaneous, non-enzymatic hydrolysis of 2-oxobutanamide.

-

Minus-Substrate Blank: Measures background NADH oxidation caused by endogenous dehydrogenases if using crude cell lysates.

-

Coupling Validation Well: Contains 2x the concentration of LDH. (Causality: If the

increases in this well, the coupling enzyme is rate-limiting. The rate must remain unchanged to guarantee you are measuring the target amidase).

Step-by-Step Methodology

-

Master Mix Assembly: To each test well, add 160 µL of Assay Buffer, 10 µL of NADH Stock (final concentration 0.5 mM), and 10 µL of LDH (final concentration 5 U/well).

-

Enzyme Addition: Add 10 µL of the target amidase (or lysate) to the respective wells.

-

Baseline Incubation: Incubate the plate at 37°C inside the microplate reader for 5 minutes. Monitor absorbance at 340 nm to establish a flat baseline and exhaust any background endogenous keto-acids.

-

Initiation: Rapidly add 10 µL of 2-oxobutanamide (final concentration 2.5 mM; 5% final DMSO).

-

Kinetic Read: Immediately read the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

Step-by-step experimental workflow for the continuous kinetic microplate assay.

Data Analysis

Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient (

References

-

Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI. ACS Chemical Biology (2019).[Link]

-

Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry (2020).[Link]

-

Information on EC 1.1.1.27 - L-lactate dehydrogenase. BRENDA Enzyme Database.[Link]

-

Substrate specificity of the lactate dehydrogenase. Bioscientifica (1978).[Link]

Sources

Condensation reactions involving 2-Oxobutanamide

Application Note: Advanced Condensation Workflows Involving 2-Oxobutanamide in Heterocyclic Synthesis

Introduction & Mechanistic Grounding

The synthesis of complex, highly functionalized heterocycles is a cornerstone of modern drug discovery. Within this domain, 2-oxobutanamide (and its derivatives, such as

Unlike standard aliphatic ketones, the

Figure 1: Global reactivity profile and key condensation pathways of 2-oxobutanamide.

Workflow I: Enantioselective Pictet-Spengler Reaction (PSR)

The asymmetric Pictet-Spengler reaction involving ketones is notoriously difficult due to the low reactivity of the ketonic carbonyl and the challenge of differentiating the flanking substituents. However, 2-oxobutanamide derivatives successfully undergo catalytic enantioselective PSR with tryptamines to afford 1,1-disubstituted tetrahydro-

Causality & Experimental Design:

To achieve high enantioselectivity, a single H-bond donor prolyl-urea organocatalyst is employed. The catalyst lowers the LUMO of the

Protocol: Synthesis of 1,1-Disubstituted Tetrahydro- -carbolines

Self-Validating System: This protocol utilizes real-time TLC monitoring for conversion and chiral HPLC for enantiopurity validation, ensuring the catalytic cycle remains unbroken and selective.

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve tryptamine (0.10 mmol) and

-benzyl-2-oxobutanamide (0.12 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 2.0 mL). -

Temperature Control: Cool the reaction mixture strictly to 10 °C using a cryocooler. Note: Do not allow the mixture to reach room temperature, as background imine formation will erode enantioselectivity.

-

Catalyst Addition: Add the prolyl-urea organocatalyst (10 mol%). Stir the mixture continuously at 10 °C for 48 hours.

-

In-Process QC: Monitor the consumption of tryptamine via TLC (Eluent: EtOAc/Hexane 1:1, visualized by UV and ninhydrin stain).

-

Quenching & Purification: Once complete, directly load the crude mixture onto a silica gel column. Elute with a gradient of petroleum ether/ethyl acetate to isolate the pure tetrahydro-

-carboline. -

Validation: Determine the

using chiral stationary phase HPLC (e.g., Daicel Chiralpak AD-H column).

Table 1: Quantitative Data for PSR Optimization [5]

| Catalyst Type | Temperature (°C) | Yield (%) | Enantiomeric Excess (

Figure 2: Organocatalytic activation model for the enantioselective Pictet-Spengler reaction.

Workflow II: Sc(III)-Catalyzed Carbonyl-Yne Reaction

The carbonyl-yne condensation is traditionally hindered by the linear geometry and weak nucleophilicity of alkynes compared to alkenes. However, tethering an alkyne to a 2-oxobutanamide derivative allows for a highly efficient, 100% atom-economical synthesis of multisubstituted allenes[3].

Causality & Experimental Design:

Scandium(III) triflate (

Protocol: Diastereoselective Synthesis of Multisubstituted Allenes

-

Substrate Preparation: Synthesize the

-(2-alkynylalkyl)- -

Catalytic Condensation: In a 10 mL sealed tube, dissolve the

-(2-alkynylalkyl)- -

Activation: Add

(5 mol%) in one portion. The hard Lewis acid immediately coordinates to the dicarbonyl system. -

Heating: Stir the reaction mixture at 80 °C for 12 hours.

-

In-Process QC: Monitor the disappearance of the starting material via GC-MS or TLC. The formation of the allene can be confirmed by the distinct IR stretching frequency around

. -

Isolation: Cool to room temperature, quench with saturated aqueous

, extract with DCM, dry over

Table 2: Diastereoselectivity in Sc(III)-Catalyzed Carbonyl-Yne Reactions [3]

| Substrate Substitution | Catalyst | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Unsubstituted Alkyne | None | 80 | 0 | N/A |

| Unsubstituted Alkyne |

Workflow III: Heterocycle Condensation via Diamines and Hydrazines

Beyond asymmetric catalysis, 2-oxobutanamide is a robust precursor for the rapid assembly of planar heterocycles. Condensation with thiocarbohydrazides yields highly functionalized triazinones[4], while reactions with

Causality & Experimental Design:

These reactions rely on the sequential nucleophilic attack of bis-nucleophiles on the

Protocol: Synthesis of Quinoxaline Derivatives

-

Reaction Setup: In a round-bottom flask, combine 2-oxobutanamide (1.0 mmol) and

-phenylenediamine (1.0 mmol) in 5 mL of glacial acetic acid. -

Condensation: Heat the mixture to reflux (approx. 118 °C) for 2–4 hours. The acidic environment catalyzes the initial Schiff base formation at the

-keto position, followed by intramolecular cyclization at the amide carbonyl. -

Precipitation & QC: Cool the mixture to room temperature and pour it into crushed ice. The quinoxaline derivative will precipitate as a solid. Validate the completion of the cyclization by the absence of the amide carbonyl peak (

) in the FT-IR spectrum. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

References

-

Andres, R., Wang, Q., & Zhu, J. (2022). Catalytic Enantioselective Pictet-Spengler Reaction of α-Ketoamides Catalyzed by a Single H-Bond Donor Organocatalyst. Angewandte Chemie International Edition. Available at:[Link]

-

Yuan, X., Yang, J., & Wang, S. (2025). Sc(III)-Catalyzed Carbonyl–Yne Reaction for the Diastereoselective Allene Synthesis: A Concerted Asynchronous Mechanism. Organic Letters (ACS Publications). Available at:[Link]

-

Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. Available at:[Link]

Sources

- 1. N,N-diethyl-2-oxo butyramide | 69016-02-0 | Benchchem [benchchem.com]

- 2. Catalytic Enantioselective Pictet-Spengler Reaction of α-Ketoamides Catalyzed by a Single H-Bond Donor Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. figshare.com [figshare.com]

- 4. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Facile Synthesis of 3-Ethylquinoxalin-2(1H)-one Derivatives Using 2-Oxobutanamide

Abstract

This application note provides a comprehensive guide for the synthesis of quinoxaline derivatives, specifically focusing on the utilization of 2-oxobutanamide as a key building block. Quinoxalines are a privileged class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.[1][2][3] This document details the underlying chemical principles, offers a step-by-step experimental protocol, and explains the rationale behind the procedural choices, thereby ensuring both technical accuracy and practical utility for researchers in organic synthesis and drug development.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline core, characterized by a benzene ring fused to a pyrazine ring, is a cornerstone in the development of therapeutic agents.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][4][5] The versatility of the quinoxaline scaffold also extends to materials science, where its derivatives find use as dyes, semiconductors, and organic light-emitting diodes.[4]

The classical and most prevalent method for synthesizing quinoxalines involves the condensation of an aryl o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound.[1] This approach is highly efficient and modular, allowing for the introduction of diverse substituents onto the quinoxaline ring system. This application note focuses on a specific embodiment of this reaction, employing 2-oxobutanamide as the 1,2-dicarbonyl equivalent to yield 3-ethylquinoxalin-2(1H)-one, a valuable intermediate for further chemical elaboration.

The Core Reaction: Condensation of o-Phenylenediamine and 2-Oxobutanamide

The synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and 2-oxobutanamide proceeds via a well-established acid-catalyzed condensation-cyclization mechanism. 2-Oxobutanamide, an α-ketoamide, provides the requisite two-carbon synthon for the formation of the pyrazinone ring of the quinoxaline derivative.

Mechanistic Rationale

The reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism, illustrated below, involves several key steps:

-

Activation of the Carbonyl: The acid catalyst protonates one of the carbonyl groups of the α-ketoamide (in equilibrium with its hydrated form or reacting directly), increasing its electrophilicity.

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the more electrophilic carbonyl carbon to form a hemiaminal intermediate.

-

Dehydration and Imine Formation: The hemiaminal undergoes dehydration to form an imine (Schiff base).

-

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the amide carbonyl in this case).

-

Final Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic quinoxalinone ring system.

Figure 1. Proposed reaction mechanism for the acid-catalyzed synthesis of 3-ethylquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 3-Ethylquinoxalin-2(1H)-one

This protocol describes a general procedure for the synthesis of 3-ethylquinoxalin-2(1H)-one. It is designed to be robust and scalable, but optimization may be required for specific substituted derivatives of o-phenylenediamine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| o-Phenylenediamine | Reagent | Sigma-Aldrich | Can be recrystallized from ethanol/water if necessary. |

| 2-Oxobutanamide | >95% | Custom Synthesis/Commerical | |

| Acetic Acid | Glacial | Fisher Scientific | Serves as both solvent and catalyst. |

| Ethanol | 200 Proof | Decon Labs | For recrystallization. |

| Deionized Water | In-house | For work-up and recrystallization. | |

| Anhydrous Sodium Sulfate | Reagent | VWR | Drying agent. |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Hexanes | ACS Grade | VWR | For recrystallization and chromatography. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 2. General experimental workflow for the synthesis and purification.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv.).

-

Addition of Reagents: Add 2-oxobutanamide (1.01 g, 10.0 mmol, 1.0 equiv.) to the flask, followed by glacial acetic acid (20 mL).

-

Reaction Conditions: Attach a reflux condenser to the flask and place it in a pre-heated oil bath. Heat the reaction mixture to reflux (approximately 110-118 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with stirring.

-

Neutralization and Extraction: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product, 3-ethylquinoxalin-2(1H)-one, should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Trustworthiness and Self-Validation

The protocol described is based on well-established and frequently cited methods for quinoxaline synthesis.[6][7] The use of acetic acid as both a solvent and a catalyst represents a common and effective strategy for this type of condensation.[1][4]

Self-Validating System:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is driven to completion and preventing the formation of by-products due to prolonged heating.

-

Work-up and Purification: The extractive work-up is designed to remove the acetic acid and any water-soluble impurities. The final purification step (recrystallization or chromatography) ensures the isolation of a high-purity product, which can be validated by melting point determination and spectroscopic analysis. A sharp melting point close to the literature value is a strong indicator of purity.

Conclusion

The synthesis of quinoxalines via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a robust and versatile method. This application note demonstrates the successful application of this strategy using 2-oxobutanamide as a readily accessible α-ketoamide to produce 3-ethylquinoxalin-2(1H)-one. The provided protocol is straightforward, utilizes common laboratory reagents and equipment, and includes measures for ensuring the reliability and purity of the final product. This methodology provides a valuable tool for researchers engaged in the synthesis of heterocyclic compounds for applications in medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. Synthesis of quinoxalines. Available at: [Link]

-

Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Available at: [Link]

-

Nakkirala, V. R., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. Available at: [Link]

-

Zhou, C., et al. (2018). Facile photochemical synthesis of α-ketoamides and quinoxalines from amines and benzoylacetonitrile under mild conditions. Synthetic Communications, 48(15), 1934-1942. Available at: [Link]

-

Gomez-Ceballos, E., et al. (2023). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 20(2), e202200351. Available at: [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]

-

Ruiz, D. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

Topic: One-Pot Synthesis Procedures for Alpha-Ketobutyramides

An Application Note and Protocol Guide for Researchers

Abstract

Alpha-ketoamides (α-ketoamides), including the α-ketobutyramide scaffold, are privileged chemical structures that feature prominently in medicinal chemistry and are integral to numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Their unique electronic and structural properties, characterized by adjacent carbonyl and amide groups, make them potent inhibitors of various enzymes, particularly proteases.[5] The development of efficient, atom-economical, and operationally simple synthetic routes to these valuable motifs is a primary objective in drug discovery and process chemistry. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, offering significant advantages over traditional linear syntheses by increasing molecular complexity and structural diversity in a single, convergent step, thereby minimizing waste and purification efforts.[6][7] This guide provides an in-depth analysis of field-proven, one-pot procedures for the synthesis of α-ketobutyramides and related α-ketoamides, with a focus on the underlying mechanisms, practical experimental protocols, and comparative insights to aid researchers in selecting and implementing the optimal strategy for their specific targets.

Introduction to One-Pot Strategies for α-Ketoamide Synthesis

The α-ketoamide core is a versatile building block, but its synthesis can be challenging due to the presence of multiple reactive sites.[2][3] Traditional multi-step approaches often suffer from lower overall yields and generate significant chemical waste. One-pot syntheses elegantly circumvent these issues by telescoping multiple reaction steps into a single operation without the isolation of intermediates. This approach is not only more efficient but also aligns with the principles of green chemistry.[2][8]

The most powerful and widely adopted one-pot strategies for α-ketoamide synthesis are dominated by isocyanide-based multicomponent reactions (IMCRs) and advanced oxidative coupling methods.

Key Advantages of One-Pot Procedures:

-

High Convergence: Rapidly builds complex molecular architectures from simple, readily available starting materials.[7]

-

Atom Economy: Maximizes the incorporation of reactant atoms into the final product, with minimal byproducts (often just water).[9][10]

-

Operational Simplicity: Reduces the number of unit operations (extractions, purifications, solvent swaps), saving time and resources.

-

Scaffold Diversity: Allows for the generation of large libraries of compounds by simply varying the input components, a significant advantage in medicinal chemistry for structure-activity relationship (SAR) studies.[9]

Core Methodologies for One-Pot Synthesis

Several robust methodologies have been established. The choice of method depends on the available starting materials, desired substitution patterns, and tolerance of functional groups.

Passerini Reaction with Subsequent Oxidation

The Passerini three-component reaction (P-3CR) is a foundational IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][11][12] While the direct product is not an α-ketoamide, a clever one-pot modification involves the in-situ oxidation of the initially formed α-hydroxy amide intermediate.

Causality of the Workflow:

-

Formation of the α-Hydroxy Amide: The reaction proceeds through the α-addition of the isocyanide to the carbonyl component, which is activated by the carboxylic acid. A subsequent Mumm rearrangement yields the stable α-acyloxy amide.[11] For the purpose of creating an α-ketoamide, the process is often modified or a subsequent hydrolysis step is performed to yield the key α-hydroxy amide intermediate.

-

In-Situ Oxidation: Without isolating the intermediate, a suitable oxidizing agent is introduced to the reaction mixture. This converts the secondary alcohol of the α-hydroxy amide into the corresponding ketone, furnishing the final α-ketoamide product.[1] This two-step, one-pot sequence is highly effective and versatile.

A notable variation is the Passerini–Amine Deprotection–Acyl Migration (PADAM) strategy, which also generates an α-hydroxy amide intermediate ripe for oxidation.[5]

Diagram 1: General Workflow for Passerini-Oxidation Synthesis

A simplified workflow for the one-pot Passerini-Oxidation strategy.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most powerful MCR, as it brings together four components—an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide—in a single step to form an α-acylaminoamide, or a bis-amide.[9][10][13] While the direct Ugi product is not an α-ketoamide, specific Ugi/oxidation sequences have been developed to access this scaffold. The reaction is highly exothermic and often completes within minutes.[9]

Mechanistic Rationale (E-E-A-T): The reaction's success hinges on a series of reversible steps culminating in an irreversible rearrangement that drives the entire sequence to completion.

-

Imine Formation: The amine and carbonyl compound condense to form an imine (or iminium ion).[10]

-

Nucleophilic Attack: The isocyanide's nucleophilic carbon atom attacks the electrophilic iminium ion.

-

Carboxylate Addition: The resulting nitrilium intermediate is trapped by the carboxylate anion.

-

Mumm Rearrangement: This final, irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom forms the thermodynamically stable bis-amide product and is the key driving force of the reaction.[9]

Diagram 2: Ugi Four-Component Reaction (U-4CR) Mechanism

General workflow for one-pot oxidative strategies.

Comparative Overview of Methodologies

The selection of a synthetic route is a critical decision based on substrate scope, scalability, and reaction conditions. The table below summarizes the core methodologies.

| Method | Key Reactants | Typical Catalyst/Reagents | Key Advantages | Limitations & Considerations |

| Passerini-Oxidation | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | None for Passerini; Oxidant (e.g., DMP, SO₃•Py) for oxidation | Wide substrate scope, high functional group tolerance, operationally simple. [1][5] | Two-step sequence in one pot; requires a post-reaction oxidation step. |

| Ugi-Based Sequences | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Generally catalyst-free. [9] | Extremely high convergence and atom economy; rapidly builds peptide-like complexity. [10] | Direct product is not an α-ketoamide; requires specific substrates or post-Ugi modification. |

| Cu-Catalyzed Oxidation | 1-Arylethanol, Secondary Amine | Copper(I) Iodide (CuI), TBHP, O₂ | Uses readily available alcohols; good to excellent yields. [14] | Limited to secondary amines; primary and tertiary amines are ineffective. [14] |

| Metal-Free Oxidation | Ethylarene, Amine | I₂/Pyridine/TBHP, NaI/TBHP | Metal-free, solvent-free conditions; uses inexpensive starting materials. [15][16] | May require elevated temperatures; scope can be limited by the stability of the arene. |

| Ynamide Coupling | α-Keto Acid, Amine | Ynamide | Extremely mild conditions, broad substrate compatibility, avoids toxic reagents. [17][18] | Requires synthesis or purchase of α-keto acid starting materials and ynamides. |

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.

Protocol 1: Passerini-Based Synthesis of an α-Ketoamide via In-Situ Oxidation

Principle: This protocol first generates an α-hydroxy amide intermediate from butyraldehyde, which is then oxidized in the same pot using Dess-Martin Periodinane (DMP) to yield the corresponding α-ketobutyramide. This is a modified, two-step one-pot procedure based on established principles. [1][5] Materials and Reagents:

-

Butyraldehyde

-

Benzoic acid

-

Benzyl isocyanide

-

Dichloromethane (DCM), anhydrous

-

Dess-Martin Periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, argon/nitrogen line

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add benzoic acid (1.22 g, 10 mmol, 1.0 equiv).

-

Addition of Reactants: Dissolve the acid in anhydrous DCM (40 mL). Add butyraldehyde (0.72 g, 10 mmol, 1.0 equiv) followed by benzyl isocyanide (1.17 g, 10 mmol, 1.0 equiv) to the stirring solution at room temperature.

-

Passerini Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC). The formation of the α-acyloxy amide or its hydrolyzed α-hydroxy amide intermediate should be observed.

-

In-Situ Oxidation: Once the initial reaction is complete, cool the flask to 0 °C in an ice bath. Add Dess-Martin Periodinane (5.0 g, 12 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Oxidation Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the oxidation of the intermediate to the final α-ketoamide product by TLC.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 30 minutes until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-ketobutyramide.

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Isocyanides are volatile and have a strong, unpleasant odor; handle with care.

-

Dess-Martin Periodinane is shock-sensitive and should be handled carefully.

Protocol 2: Copper-Catalyzed One-Pot Synthesis from a 1-Arylethanol

Principle: This protocol demonstrates the synthesis of an α-ketoamide from 1-phenylethanol and morpholine using a copper(I) iodide catalyst in a one-pot, multi-oxidation sequence. [14] Materials and Reagents:

-

1-Phenylethanol

-

Morpholine

-

Copper(I) Iodide (CuI)

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Oxygen (balloon or bubbler)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Reaction vial/flask with a magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a 25 mL reaction vial, combine 1-phenylethanol (122 mg, 1.0 mmol, 1.0 equiv), morpholine (104 mg, 1.2 mmol, 1.2 equiv), and CuI (9.5 mg, 0.05 mmol, 5 mol%).

-

Neat Conditions: The reaction is performed neat (without solvent), which has been shown to be superior for this transformation. [14]3. Initiation: Add TBHP (0.3 mL, 2.0 mmol, 2.0 equiv) to the mixture.

-

Oxygen Atmosphere: Place an oxygen-filled balloon on the reaction vial or bubble O₂ gently through the mixture.

-

Heating: Place the vial in a preheated oil bath at 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Washing: Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired α-ketoamide.

Causality and Optimization Notes:

-

Role of Copper/TBHP: The Cu/TBHP system is primarily responsible for the initial oxidation of the alcohol. [14]* Role of Copper/Oxygen: The Cu/O₂ system facilitates the subsequent sp3 C-H oxidation and final oxidative amidation. [14]* Solvent Effects: Neat conditions are optimal. Using solvents can lead to lower yields. [14]* Amine Scope: This method works well for secondary amines. Primary amines were found to be ineffective under these conditions. [14]

Conclusion

The one-pot synthesis of α-ketobutyramides and their analogs represents a significant advancement in synthetic efficiency and green chemistry. Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, provide a highly convergent and diversity-oriented platform for accessing these scaffolds, especially when coupled with in-situ oxidation. Concurrently, modern catalytic methods involving oxidative coupling offer direct and powerful alternatives from simple, inexpensive feedstocks like alcohols and ethylarenes. By understanding the mechanistic underpinnings and practical considerations of each method, researchers in drug development and organic synthesis can strategically select and implement the most suitable protocol to accelerate their discovery programs.

References

- Ugi Four-component Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )

- Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides. (2025, November 14). (URL: )

- Multicomponent Synthesis of α-Branched Amides - PMC. (URL: )

- A Nonoxidative Passerini Pathway to α-Ketoamides. (2015, September 16). (URL: )

- Passerini reaction - Wikipedia. (URL: )

- Applications of the Ugi reaction with ketones - PMC. (URL: )

- A New Multicomponent Reaction for the Synthesis of Amides - Taylor & Francis. (2021, May 1). (URL: )

- Sharma, N., Kotha, S. S., Lahiri, N., & Sekar, G. (2015). Copper-Catalyzed One-Pot Synthesis of α-Ketoamides from 1-Arylethanols. Synthesis, 47(05), 726-736. (URL: )

- Synthesis of α-ketoamides via Passerini reaction - Brano tesi - Tesionline. (URL: )

- Ugi reaction - Wikipedia. (URL: )

- Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiprolifer

- Ugi Reaction - Alfa Chemistry. (URL: )

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (URL: )

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. (2014, March 4). (URL: )

- Multicomponent Synthesis of α-Branched Amides | Request PDF - ResearchG

- Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). (URL: )

- Recent Advances in the Catalytic Synthesis of α-Ketoamides - PubMed. (2025, July 15). (URL: )

- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- De Novo Synthesis of α‐Ketoamides via Pd/TBD Synergistic Catalysis - PMC - NIH. (2024, July 10). (URL: )

- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy | Request PDF - ResearchG

- A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC. (URL: )

- (PDF)

- Recent Advances in the Synthesis and Applications of α-Ketothioesters. (2021, March 2). (URL: )

- Recent Developments in General Methodologies for the Synthesis of α-Ketoamides - PubMed. (2016, March 9). (URL: )

- One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents - Organic Chemistry Portal. (URL: )

- The common methods for the synthesis of α‐ketoamides.

- One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents - PubMed. (2022, March 4). (URL: )

- Recent Advances in the Catalytic Synthesis of α-Ketoamides | Request PDF - ResearchG

Sources